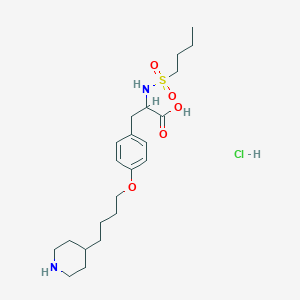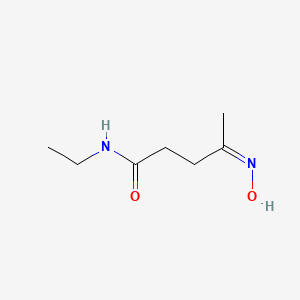
Tirofiban-butyl-d9, Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tirofiban-butyl-d9, Hydrochloride is a labeled version of Tirofiban, a specific nonpeptide platelet fibrinogen receptor (GPIIb/IIIa) antagonist. It is used primarily in proteomics research and has applications in the treatment of unstable angina. The compound has a molecular formula of C22H28D9ClN2O5S and a molecular weight of 486.11 .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Tirofiban-butyl-d9, Hydrochloride involves several steps:
Reaction of 4-(2-oxoethyl) piperidine-1-carboxylic acid tert-butyl ester with ethoxycarbonyl methylene triphenylphosphine: to obtain an intermediate compound.
Pd/C catalytic hydrogenation: of the intermediate compound to obtain another intermediate.
Reduction by lithium aluminum hydride: to obtain a further intermediate.
Reaction with 4-methylbenzenesulfonyl chloride: to obtain another intermediate.
Substitution reaction under alkaline conditions: to obtain the final intermediate.
Removal of the protective group under the action of hydrochloric acid: to obtain Tirofiban hydrochloride.
Industrial Production Methods
The industrial production of Tirofiban hydrochloride involves a similar synthetic route but is optimized for large-scale production. The process includes steps such as acylation, esterification, hydrogenation, and sulfonylation, with careful control of reaction conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
Tirofiban-butyl-d9, Hydrochloride undergoes several types of chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and sulfonyl chlorides.
Major Products
The major products formed from these reactions include various intermediates that are further processed to obtain the final compound, this compound .
科学的研究の応用
Tirofiban-butyl-d9, Hydrochloride is used extensively in scientific research, particularly in the fields of:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Used in studies involving platelet aggregation and thrombus formation.
Medicine: Investigated for its potential in treating acute coronary syndrome and ischemic stroke.
Industry: Used in the development of new antithrombotic agents
作用機序
Tirofiban-butyl-d9, Hydrochloride exerts its effects by acting as a reversible antagonist of the platelet glycoprotein (GP) IIb/IIIa receptor. This receptor is the major platelet surface receptor involved in platelet aggregation. By inhibiting fibrinogen binding to this receptor, the compound prevents platelet aggregation and thrombus formation .
類似化合物との比較
Similar Compounds
Eptifibatide: Another GP IIb/IIIa receptor antagonist used in the treatment of acute coronary syndrome.
Abciximab: A monoclonal antibody that inhibits platelet aggregation by blocking the GP IIb/IIIa receptor.
Uniqueness
Tirofiban-butyl-d9, Hydrochloride is unique due to its labeled nature, which makes it particularly useful in proteomics research. Its reversible inhibition of the GP IIb/IIIa receptor also provides a distinct advantage in terms of safety and efficacy compared to other similar compounds .
特性
IUPAC Name |
2-(butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O5S.ClH/c1-2-3-16-30(27,28)24-21(22(25)26)17-19-7-9-20(10-8-19)29-15-5-4-6-18-11-13-23-14-12-18;/h7-10,18,21,23-24H,2-6,11-17H2,1H3,(H,25,26);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKFFYOMPGOQRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]phenyl]acetamide](/img/structure/B12287827.png)


![2-[2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethoxy]ethanol Fumarate](/img/structure/B12287831.png)



![2-amino-3-[5-(2-fluoroethoxy)-1H-indol-3-yl]propanoic acid](/img/structure/B12287843.png)
![[1-(2-acetamido-4-oxo-2,3-dihydro-1H-pteridin-6-yl)-1-acetyloxypropan-2-yl] acetate](/img/structure/B12287847.png)


